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Compound of Interest

Compound Name: 3-Fluoro-5-iodobenzonitrile

Cat. No.: B1302148 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for

3-Fluoro-5-iodobenzonitrile (CAS No. 723294-75-5). It includes predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured

format for clarity. Detailed experimental protocols for acquiring this data are provided, along

with graphical representations of the analytical workflow and the correlation between

spectroscopic signals and molecular structure. This document is intended to serve as a

foundational resource for researchers working with this compound.

Molecular and Physical Properties
3-Fluoro-5-iodobenzonitrile is a halogenated aromatic nitrile with the following properties:
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Property Value Reference

Chemical Formula C₇H₃FIN [1][2][3][4]

Molecular Weight 247.01 g/mol [1][3][5]

Monoisotopic Mass 246.92942 Da [5]

CAS Number 723294-75-5 [1][2][3][5]

Appearance Solid [1]

Melting Point 29-30 °C [1]

Boiling Point 251 °C [1][4]

Density 1.98 g/cm³ [1]

Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for 3-Fluoro-5-
iodobenzonitrile based on its chemical structure and typical values for its constituent

functional groups.

NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) for ¹H and ¹³C, CFCl₃ for ¹⁹F.

Table 1: Predicted ¹H NMR Data

Proton Multiplicity
Approx. Chemical
Shift (ppm)

Coupling
Constants (Hz)

H-2 Triplet (t) 7.8 - 8.0 J(H,F) ≈ 2-3 Hz

H-4
Doublet of Doublets

(dd)
7.6 - 7.8

J(H,H) ≈ 2-3 Hz,

J(H,F) ≈ 8-10 Hz

| H-6 | Doublet of Doublets (dd) | 7.9 - 8.1 | J(H,H) ≈ 2-3 Hz, J(H,F) ≈ 5-7 Hz |

Table 2: Predicted ¹³C NMR Data
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Carbon
Approx. Chemical Shift
(ppm)

Coupling

C-CN 115 - 118 -

C-CN 112 - 115 -

C-I 92 - 95 -

C-F 161 - 164 Doublet, ¹J(C,F) ≈ 250 Hz

| C-H (Aromatic) | 125 - 145 | Doublets, J(C,F) may be observed |

Table 3: Predicted ¹⁹F NMR Data

Fluorine Multiplicity
Approx. Chemical Shift
(ppm)

| Ar-F | Triplet of Doublets (td) | -105 to -115 |

Infrared (IR) Spectroscopy Data (Predicted)
Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibration

3100 - 3000 Medium Aromatic C-H Stretch

2230 - 2220 Strong C≡N (Nitrile) Stretch

1600 - 1550 Medium-Strong Aromatic C=C Stretch

1280 - 1200 Strong Aryl C-F Stretch

850 - 750 Strong C-H Out-of-plane Bending

| 700 - 500 | Medium-Strong | Aryl C-I Stretch |

Mass Spectrometry (MS) Data
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Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Assignment

247 High [M]⁺ (Molecular Ion)

221 Low [M - CN]⁺

120 Medium [M - I]⁺

| 94 | Medium | [M - I - CN]⁺ |

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for elucidating the

structure of organic molecules.[6]

Sample Preparation:

Weigh 10-25 mg of 3-Fluoro-5-iodobenzonitrile for ¹H NMR, or 50-100 mg for ¹³C NMR.

[7]

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, small vial.[7]

To ensure a clear solution, filter the sample through a Pasteur pipette containing a small

plug of glass wool directly into a clean, dry 5 mm NMR tube.

Cap the NMR tube securely. Avoid using tubes with any chips or cracks.

Data Acquisition:

Insert the sample into the NMR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://experiments.springernature.com/techniques/nmr
https://www.benchchem.com/product/b1302148?utm_src=pdf-body
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C, a

sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Process the raw data (Free Induction Decay - FID) by applying Fourier transformation,

phase correction, and baseline correction.

Reference the spectra. For ¹H and ¹³C, the residual solvent peak can be used as a

secondary reference, which is calibrated against internal TMS (0 ppm). For ¹⁹F, an

external standard like CFCl₃ is typically used.

Infrared (IR) Spectroscopy Protocol
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.[8]

Sample Preparation (Thin Solid Film Method):[9]

Place a small amount (approx. 10-20 mg) of solid 3-Fluoro-5-iodobenzonitrile into a

small vial.

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely

dissolve the solid.[9]

Using a pipette, place one or two drops of the resulting solution onto the surface of a

clean, dry salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate completely, which will leave a thin, even film of the solid

compound on the plate.[9]

Data Acquisition:

Place the salt plate into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty instrument.

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum against the

background to produce the final absorbance or transmittance spectrum.

After analysis, clean the salt plate thoroughly with a suitable solvent like dry acetone and

return it to a desiccator.[10]

Mass Spectrometry (MS) Protocol
Mass spectrometry (MS) provides information about the molecular weight and fragmentation

pattern of a compound.[11]

Sample Preparation:

Prepare a dilute solution of the sample. A typical starting concentration is 1 mg/mL in a

volatile organic solvent such as methanol or acetonitrile.[12]

Further dilute this stock solution to a final concentration of approximately 10-100 µg/mL.

[12]

Ensure the final solution is free of any particulate matter. If necessary, filter the solution.

[12]

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

through a gas chromatograph (GC) inlet.

The sample is vaporized in a high vacuum environment.[13]

In the ion source, the vaporized molecules are bombarded with a high-energy electron

beam, causing ionization and fragmentation.[13][14]

The resulting positively charged ions are accelerated by an electric field.[14]

The accelerated ions then enter a magnetic field, where they are deflected based on their

mass-to-charge (m/z) ratio.[13]
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A detector records the abundance of ions at each m/z value, generating the mass

spectrum.

Visualization of Workflow and Data Interpretation
Experimental Workflow
The following diagram illustrates the general workflow for the complete spectroscopic

characterization of 3-Fluoro-5-iodobenzonitrile.
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Caption: Workflow for spectroscopic analysis of 3-Fluoro-5-iodobenzonitrile.
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Spectroscopic Data and Structural Correlation
This diagram shows how different spectroscopic techniques provide information about specific

parts of the 3-Fluoro-5-iodobenzonitrile molecule.
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Caption: Correlation of spectroscopic data to molecular features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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